Cytotoxic Potency of Pt-4a Complex vs. [Pt(bpy)Cl2] and Cisplatin in NCI-H460 Lung Cancer Cells
The Pt(II) complex of (1-methyl-1H-imidazol-2-yl)methanamine (compound Pt-4a) demonstrates a 4.2-fold higher cytotoxic potency (EC50=172.7 μM) compared to the structurally related [Pt(bpy)Cl2] complex (EC50=726.5 μM) in NCI-H460 non-small-cell lung cancer cells, as determined by MTT assay after 72-hour exposure [1]. Pt-4a also approaches cisplatin's potency (EC50=78.3 μM) within a factor of 2.2, establishing this ligand's superiority over other bidentate nitrogen donors for achieving clinically relevant cytotoxic activity [1].
| Evidence Dimension | Cytotoxic potency (EC50, μM) |
|---|---|
| Target Compound Data | 172.7 μM (Pt-4a complex) |
| Comparator Or Baseline | [Pt(bpy)Cl2] (726.5 μM); Cisplatin (78.3 μM) |
| Quantified Difference | 4.2-fold more potent than [Pt(bpy)Cl2]; 2.2-fold less potent than cisplatin |
| Conditions | NCI-H460 human non-small-cell lung cancer cell line, MTT assay, 72-hour exposure |
Why This Matters
This demonstrates the target ligand's ability to form a Pt(II) complex with significantly improved cytotoxicity over a common bidentate nitrogen ligand, validating its selection for platinum-based anticancer drug development.
- [1] Ferri, N., Cazzaniga, S., Mazzarella, L., Curigliano, G., Lucchini, G., Zerla, D., ... & Rimoldi, I. (2013). Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. Bioorganic & Medicinal Chemistry, 21(8), 2379-2386. doi:10.1016/j.bmc.2013.01.063 View Source
